N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of an adamantane core, an oxadiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via nucleophilic substitution reactions, often using methylphenyl halides and suitable nucleophiles.
Coupling with Adamantane: The final step involves coupling the oxadiazole derivative with an adamantane carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include oxadiazole N-oxides, reduced adamantane derivatives, and various substituted oxadiazole compounds.
Scientific Research Applications
N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, viral replication, and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE shares similarities with other oxadiazole derivatives and adamantane-based compounds.
Examples: Compounds like 1-(4-Methoxyphenyl)-2-propanone and various indole derivatives
Uniqueness
Structural Uniqueness: The combination of an adamantane core with an oxadiazole ring and a methylphenyl group is unique, providing distinct chemical and biological properties.
Functional Uniqueness: Its ability to modulate multiple biological pathways makes it a versatile compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H31N3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yladamantane-1-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-15(2)27(14-21-25-22(26-29-21)20-6-4-16(3)5-7-20)23(28)24-11-17-8-18(12-24)10-19(9-17)13-24/h4-7,15,17-19H,8-14H2,1-3H3 |
InChI Key |
WDRGLBUNVBJZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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